molecular formula C12H15BrO2 B7893496 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid

Cat. No.: B7893496
M. Wt: 271.15 g/mol
InChI Key: CPZJCFXWKUOTGN-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H15BrO2 It is characterized by a bromine atom attached to a dimethylphenyl group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid typically involves the bromination of 2,5-dimethylphenylbutanoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the carboxylic acid group to an alcohol or aldehyde is possible under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

Scientific Research Applications

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Bromo-2,5-dimethylphenyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethylphenylboronic acid: Shares a similar phenyl structure but with a boronic acid group instead of a butanoic acid group.

    4-Bromo-2,5-dimethylphenylmethanol: Contains a hydroxyl group instead of a carboxylic acid group.

    4-Bromo-2,5-dimethylbenzoic acid: Similar structure with a benzoic acid moiety.

Uniqueness

4-(4-Bromo-2,5-dimethylphenyl)butanoic acid is unique due to the presence of both a bromine atom and a butanoic acid group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-7-11(13)9(2)6-10(8)4-3-5-12(14)15/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZJCFXWKUOTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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